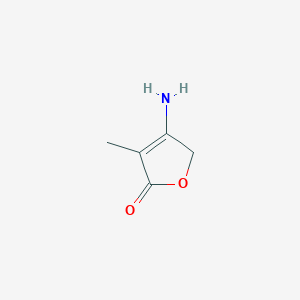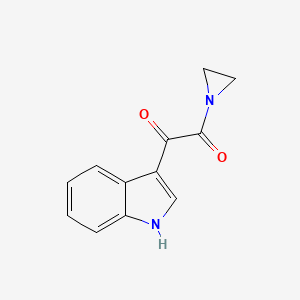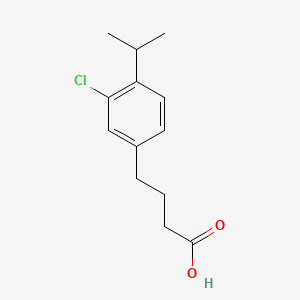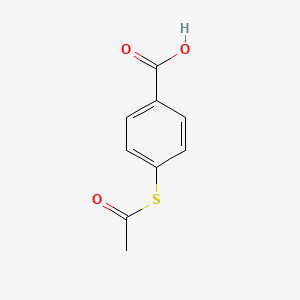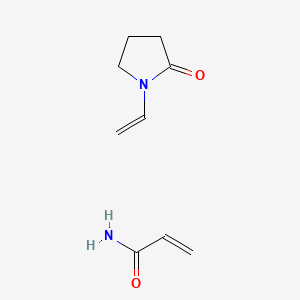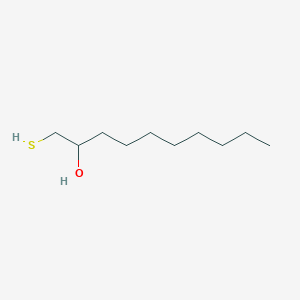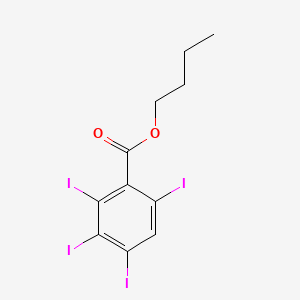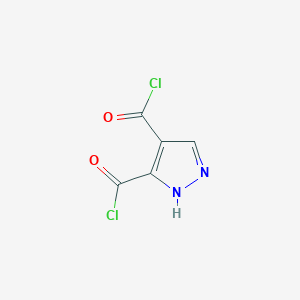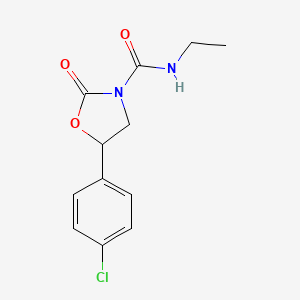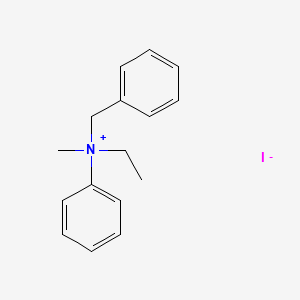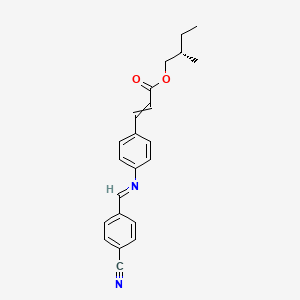
2-Propenoic acid, 3-(4-(((4-cyanophenyl)methylene)amino)phenyl)-, (2S)-2-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(4-(((4-cyanophenyl)methylene)amino)phenyl)-, (2S)-2-methylbutyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone and a cyanophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-(((4-cyanophenyl)methylene)amino)phenyl)-, (2S)-2-methylbutyl ester typically involves multiple steps. One common method includes the reaction of 4-cyanobenzaldehyde with aniline to form a Schiff base, which is then reacted with 2-propenoic acid and (2S)-2-methylbutyl alcohol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(4-(((4-cyanophenyl)methylene)amino)phenyl)-, (2S)-2-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(4-(((4-cyanophenyl)methylene)amino)phenyl)-, (2S)-2-methylbutyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(4-(((4-cyanophenyl)methylene)amino)phenyl)-, (2S)-2-methylbutyl ester involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
- 2-Propenoic acid, 4’-cyano[1,1’-biphenyl]-4-yl ester
Uniqueness
2-Propenoic acid, 3-(4-(((4-cyanophenyl)methylene)amino)phenyl)-, (2S)-2-methylbutyl ester is unique due to its combination of a cyanophenyl group and a (2S)-2-methylbutyl ester moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24140-33-8 |
|---|---|
Molekularformel |
C22H22N2O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[(2S)-2-methylbutyl] 3-[4-[(4-cyanophenyl)methylideneamino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C22H22N2O2/c1-3-17(2)16-26-22(25)13-10-18-8-11-21(12-9-18)24-15-20-6-4-19(14-23)5-7-20/h4-13,15,17H,3,16H2,1-2H3/t17-/m0/s1 |
InChI-Schlüssel |
QBHAGCFAQGQZGQ-KRWDZBQOSA-N |
Isomerische SMILES |
CC[C@H](C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Kanonische SMILES |
CCC(C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


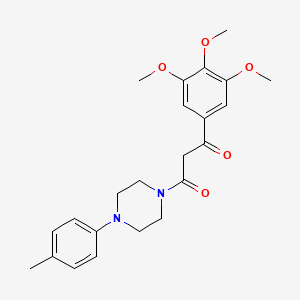
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
